molecular formula C7H12N2O2 B1175283 2-Propenoic  acid,  3-(2-piperazinyl)- CAS No. 14465-82-8

2-Propenoic acid, 3-(2-piperazinyl)-

Cat. No.: B1175283
CAS No.: 14465-82-8
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Description

2-Propenoic acid, 3-(2-piperazinyl)-, is an α,β-unsaturated carboxylic acid derivative characterized by a piperazinyl substituent at the β-position. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, confers unique physicochemical and biological properties to this compound.

Properties

CAS No.

14465-82-8

Molecular Formula

C7H12N2O2

Synonyms

2-Propenoic acid, 3-(2-piperazinyl)-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of 2-Propenoic Acid Derivatives

Compound Name Substituent Group Key Properties Applications/Research Findings
2-Propenoic acid, 3-(2-piperazinyl)- Piperazinyl (saturated N-heterocycle) High polarity, basicity, potential for H-bonding; likely moderate metabolic stability Potential pharmaceutical applications (e.g., CNS targeting)
3-(1H-Imidazol-4-yl)-2-propenoic acid (Urocanic acid) Imidazolyl (aromatic N-heterocycle) Amphoteric (acidic COOH and basic imidazole); UV-absorbing properties Natural metabolite in skin; role in UV photoprotection
2-Propenoic acid, 3-(2-methoxyphenyl)- (o-Methoxycinnamic acid) 2-Methoxyphenyl (aromatic with electron-donating group) Planar structure with extended conjugation; lower solubility in polar solvents Studied for antioxidant and antimicrobial activities
2-Propenoic acid, ethyl ester (Ethyl acrylate) Ethyl ester (electron-withdrawing) Volatile, low water solubility; reactive in polymerization Industrial monomer for plastics/adhesives
2-Propenoic acid, 3-(2-naphthalenyl)-3-phenyl- Bulky aromatic substituents High hydrophobicity; steric hindrance limits reactivity Synthetic intermediate for organic materials

Physicochemical Properties

  • Solubility: The piperazinyl group in 2-propenoic acid, 3-(2-piperazinyl)-, enhances water solubility compared to purely aromatic derivatives (e.g., o-methoxycinnamic acid) due to protonation at physiological pH . Esters like ethyl acrylate exhibit low polarity and higher volatility .
  • Reactivity : The α,β-unsaturated system in all derivatives enables conjugate addition. However, steric hindrance in bulky derivatives (e.g., 3-(2-naphthalenyl)-3-phenyl-) reduces reactivity compared to the piperazinyl analog .
  • Acidity : The carboxylic acid group in urocanic acid (pKa ~4.5) is more acidic than the piperazinyl derivative due to resonance stabilization, whereas ester derivatives lack acidity entirely .

Metabolic and Pharmacokinetic Behavior

  • Microbial Metabolism: Propenoic acid derivatives with aromatic substituents (e.g., 3-(3′-hydroxyphenyl)propionic acid) undergo gut microbiota-mediated dehydroxylation and hydrogenation to yield phenolic acids, as seen in flavonoid catabolism . Piperazinyl derivatives may resist dehydroxylation but could undergo phase II conjugation (glucuronidation/sulfation) .
  • Toxicity: Esters like allyl propanoate () are associated with irritancy due to their volatility, whereas urocanic acid is endogenous and generally non-toxic .

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